molecular formula C30H22O6 B8177250 1,2-Ethanediyl Bis(3-benzoylbenzoate)

1,2-Ethanediyl Bis(3-benzoylbenzoate)

Cat. No.: B8177250
M. Wt: 478.5 g/mol
InChI Key: XLFCLLUQJSONOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediyl Bis(3-benzoylbenzoate) involves the esterification of 3-benzoylbenzoic acid with ethane-1,2-diol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 1,2-Ethanediyl Bis(3-benzoylbenzoate) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediyl Bis(3-benzoylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediyl Bis(4-benzoylbenzoate): Similar structure but with benzoyl groups at the 4-position.

    1,2-Ethanediyl Bis(2-benzoylbenzoate): Benzoyl groups at the 2-position.

    1,2-Ethanediyl Bis(3-methylbenzoate): Methyl groups instead of benzoyl groups.

Uniqueness

1,2-Ethanediyl Bis(3-benzoylbenzoate) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The position of the benzoyl groups can significantly affect the compound’s chemical and biological properties, making it distinct from its analogs .

Properties

IUPAC Name

2-(3-benzoylbenzoyl)oxyethyl 3-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O6/c31-27(21-9-3-1-4-10-21)23-13-7-15-25(19-23)29(33)35-17-18-36-30(34)26-16-8-14-24(20-26)28(32)22-11-5-2-6-12-22/h1-16,19-20H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCLLUQJSONOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OCCOC(=O)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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